molecular formula C21H12N2O5 B2792675 N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-nitrobenzamide CAS No. 80549-11-7

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-nitrobenzamide

Cat. No.: B2792675
CAS No.: 80549-11-7
M. Wt: 372.336
InChI Key: NHUIBDGUZYKBPL-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of anthraquinone . Anthraquinones are a class of naturally occurring phenolic compounds with potential applications in various fields due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of similar compounds was characterized by various spectroscopic methods such as 1H-NMR, 13C-NMR, IR, GC-MS .


Chemical Reactions Analysis

The reaction of N,N’-disubstituted thioureas with α-bromo ketones has been described in the literature . This reaction provides access to various N-substituted 2-iminothiazoles .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds were analyzed using various methods . For example, the synthesized target compound was fully characterized by various spectroscopic methods (1H-NMR, 13C-NMR, IR, GC-MS) .

Mechanism of Action

Target of Action

It’s known that the compound possesses an n, o-bidentate directing group, potentially suitable for metal-catalyzed c-h bond functionalization reactions . This suggests that the compound may interact with metal ions in biological systems, influencing their activity and potentially altering cellular processes.

Mode of Action

The compound’s structure suggests it may function as a chelating agent, binding to metal ions through its n, o-bidentate directing group . This could influence the reactivity of these ions, potentially affecting various biochemical reactions.

Future Directions

The future directions in the study of similar compounds involve the synthesis of new derivatives and the exploration of their biological activities . The prediction identified the need for further study of the antitumor and antioxidant actions of the newly synthesized amino acid derivatives .

Properties

IUPAC Name

N-(9,10-dioxoanthracen-2-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12N2O5/c24-19-15-3-1-2-4-16(15)20(25)18-11-13(7-10-17(18)19)22-21(26)12-5-8-14(9-6-12)23(27)28/h1-11H,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUIBDGUZYKBPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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